Nocodazole

Übersicht

Beschreibung

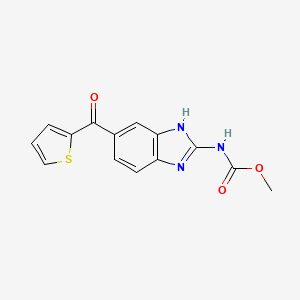

Nocodazol ist ein antineoplastisches Mittel, das für seine Fähigkeit bekannt ist, die Polymerisation von Mikrotubuli zu stören. Diese Verbindung wird in der Zellbiologieforschung häufig verwendet, um den Zellteilungszyklus zu synchronisieren, indem Zellen in der G2/M-Phase arretiert werden. Nocodazol hat die Summenformel C14H11N3O3S und eine molare Masse von 301,32 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Nocodazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Aminobenzimidazol mit Thiophen-2-carbonylchlorid beinhaltet, gefolgt von einer Methylierung mit Methylchloroformiat. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Chloroform, wobei die Reaktionen bei kontrollierten Temperaturen durchgeführt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nocodazol beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verbindung wird häufig in pharmazeutischen Anlagen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Das Endprodukt wird typischerweise als lyophilisiertes Pulver gelagert, um Stabilität und Wirksamkeit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Nocodazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Nocodazol kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Nocodazol verändern, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Nocodazol-Derivate mit veränderten chemischen und biologischen Eigenschaften.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nocodazole can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with thiophene-2-carbonyl chloride, followed by methylation with methyl chloroformate. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and chloroform, with the reactions being carried out under controlled temperatures .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The compound is often prepared in pharmaceutical-grade facilities, ensuring high purity and consistency. The final product is typically stored as a lyophilized powder to maintain stability and potency .

Analyse Chemischer Reaktionen

Types of Reactions

Nocodazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with altered chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Cell Biology Research

- Control in experiments Nocodazole serves as a control in cell biology experiments because it affects the cytoskeleton. For example, certain dominant-negative Rho small GTPases can produce a similar effect as this compound, while constitutively activated mutants can reverse or negate the effect .

- Cell cycle synchronization this compound is frequently employed to synchronize the cell division cycle in cell biology laboratories. Cells treated with this compound arrest with a G2- or M-phase DNA content, which can be analyzed via flow cytometry . Microscopy reveals that while cells enter mitosis, they cannot form metaphase spindles because microtubules cannot polymerize. The absence of microtubule attachment to kinetochores activates the spindle assembly checkpoint, causing the cell to arrest in prometaphase . this compound is typically used at a concentration of 40–100 ng/mL of culture medium for 12–18 hours in cell synchronization experiments. However, prolonged exposure to this compound can lead to cell death through apoptosis . Studies show that a concentration of 40 ng/ml for 15 hours is effective for cell cycle synchronization .

- Golgi ministack formation this compound can induce the formation of Golgi ministacks in eukaryotic cells. The structural organization of the Golgi apparatus depends on microtubule trafficking. Disrupting the trafficking of Golgi elements from the endoplasmic reticulum with this compound (33 μM for 3 hours) causes numerous Golgi elements to form adjacent to ER exit sites. These Golgi ministacks remain distributed and cannot form a perinuclear Golgi because this compound depolymerizes the microtubules .

Effects on Cell Morphology and Cell Cycle Phases

This compound affects cell morphology and arrests cells in the G2/M phase . this compound-treated COS7 cells appear rounder, with a marked change in cell morphology compared to untreated cells . Following treatment, cells are collected to examine the expression of cyclin B1, a protein expressed predominantly during the G2/M stage. The expression levels of cyclin B1 are markedly increased in this compound-treated cells compared with control cells, suggesting that the cell cycle is affected by this compound .

Flow cytometry analysis details the phases of the cell cycle. In this compound-treated cells, the percentages of COS7 cells in the G0/G1, S, and G2/M phases are 17.8, 36.7, and 45.5%, respectively. In contrast, this compound-untreated cells show percentages of 30.6, 61.2, and 8.2% in the G0/G1, S, and G2/M phases, respectively. These discrepancies in cell cycle phase content between treated and untreated cells are significant (P<0.05) .

Impact on Pluripotency

This compound treatment of human embryonic stem cells (hESC) results in the loss of pluripotency markers Oct4 and Nanog . Even after being released from this compound-caused arrest, the expression of these pluripotency markers remains low, though the cells can continue cell growth and up-regulate the expression of SSEA-3 and SSEA-4 in the Nanog-expressing cell population in the absence or presence of Y-27632 .

Influence on Microtubule Dynamics

Studies using nanomolar concentrations of this compound can block cells in mitosis without causing net microtubule disassembly . This suggests that this compound induces a stabilization of microtubules. When microtubules are visualized using video-enhanced differential interference contrast microscopy and perfused with solutions of this compound ranging from 4 to 400 nM, they lose the typical two-state behavior of dynamic instability and enter a third, paused state with little net change in length .

Anti-Cancer Applications

This compound is also investigated for its potential in cancer treatment. It has been shown to sensitize breast tumor response to chemo- and radiotherapeutic interventions . Metformin, when used in conjunction with this compound, selectively targets cancer stem cells (CSCs), improves the hypoxic microenvironment, suppresses tumor metastasis and inflammation, regulates metabolic programming, induces apoptosis, and reverses epithelial-mesenchymal transition and multidrug resistance (MDR) .

Tables

Cell Cycle Phase Distribution with this compound Treatment

| Cell Cycle Phase | This compound-Treated Cells (%) | This compound-Untreated Cells (%) |

|---|---|---|

| G0/G1 | 17.8 | 30.6 |

| S | 36.7 | 61.2 |

| G2/M | 45.5 | 8.2 |

Effects of TH588 and this compound on Microtubule Dynamics

| Parameter | DMSO Control | 5 µM TH588 | 100 nM this compound |

|---|---|---|---|

| EB1-GFP Comet Distance (µm) | 13.81 ± 3.18 | 4.98 ± 1.18 | 1.07 ± 0.53 |

| EB1-GFP Comet Lifetime (s) | 20.46 ± 4.25 | 9.27 ± 1.56 | 3.27 ± 0.99 |

| EB1-GFP Comet Velocity (µm/s) | 0.68 ± 0.1 | 0.53 ± 0.06 | 0.32 ± 0.09 |

| Time in Paused State (%) | 7.57 ± 2.73 | 12.77 ± 3.8 | 28.19 ± 16.44 |

Cautions

Wirkmechanismus

Nocodazole exerts its effects by binding to beta-tubulin, a protein subunit of microtubules. This binding disrupts the assembly and disassembly dynamics of microtubules, preventing the formation of the mitotic spindle during cell division. As a result, cells are arrested in the G2/M phase, leading to apoptosis in rapidly dividing cells . Additionally, this compound has been shown to inhibit the Wnt signaling pathway by stimulating the expression of LATS2, which interferes with the interaction between beta-catenin and BCL9 .

Vergleich Mit ähnlichen Verbindungen

Nocodazol ist anderen Mikrotubuli-zielgerichteten Verbindungen wie Vincristin, Colcemid und Mebendazol ähnlich. Es hat einzigartige Eigenschaften, die es besonders nützlich in der Forschung machen:

Vincristin: Wie Nocodazol stört Vincristin die Mikrotubuli-Dynamik, wird aber hauptsächlich als Chemotherapeutikum eingesetzt.

Colcemid: Colcemid stört ebenfalls die Mikrotubuli-Polymerisation, hat aber im Vergleich zu Nocodazol unterschiedliche pharmakokinetische Eigenschaften.

Mebendazol: Mebendazol ist strukturell mit Nocodazol verwandt, wobei ein Benzolring durch Thiophen ersetzt ist. .

Die reversiblen Wirkungen von Nocodazol auf Mikrotubuli und seine Fähigkeit, den Zellzyklus zu synchronisieren, machen es zu einem wertvollen Werkzeug in der Zellbiologieforschung .

Biologische Aktivität

Nocodazole is a well-known microtubule-depolymerizing agent that has been extensively studied for its biological activity, particularly in the context of cell cycle regulation, apoptosis, and microtubule dynamics. This article consolidates findings from diverse sources to provide a comprehensive overview of this compound's biological effects, supported by data tables and case studies.

This compound primarily acts by binding to tubulin, inhibiting microtubule polymerization, and disrupting the normal dynamics of the microtubule network. It has been shown to induce cell cycle arrest at the G2/M phase, leading to subsequent cellular responses such as apoptosis and polyploidy.

Key Findings:

- Microtubule Dynamics : this compound alters microtubule dynamic instability by increasing catastrophe rates and decreasing rescue frequency. This results in a significant reduction in microtubule turnover, which is critical for proper mitotic progression .

- Cell Cycle Arrest : Studies indicate that this compound effectively arrests cells in mitosis without complete disassembly of microtubules. This phenomenon is attributed to this compound-induced stabilization of certain microtubule structures .

Effects on Cell Viability and Apoptosis

This compound treatment has been associated with increased apoptosis rates, particularly in stem cells and cancer cells. The upregulation of p53 and other apoptotic markers following this compound exposure highlights its potential as a therapeutic agent in cancer treatment.

Case Study: Human Embryonic Stem Cells (hESCs)

In a study involving hESCs, this compound treatment resulted in:

- Loss of Pluripotency Markers : Expression levels of Oct4 and Nanog significantly decreased after this compound treatment, indicating a loss of pluripotency .

- Cell Cycle Distribution Changes : Post-treatment analysis showed a marked increase in cells at the G2/M phase, correlating with the observed loss of pluripotency markers .

Induction of Polyploidy

Research has demonstrated that this compound can induce polyploidy in various cell types. The induction of polyploidy is often accompanied by abnormal mitotic figures and increased rates of apoptosis.

| Concentration (μg/ml) | Percentage Polyploid Cells | Apoptosis Rate (%) |

|---|---|---|

| 0.1 | 15 | 5 |

| 0.5 | 30 | 10 |

| 1.0 | 50 | 25 |

This table summarizes findings from studies examining the relationship between this compound concentration, polyploidy induction, and apoptosis rates .

Impact on Cytokinesis

This compound's effects extend to cytokinesis, where it disrupts the normal function of proteins essential for cell division. For instance, anillin and securin levels are altered following this compound treatment, which can impair cytokinesis and lead to further genomic instability .

Eigenschaften

IUPAC Name |

methyl N-[6-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRVNWMVYQXFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031800 | |

| Record name | Nocodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nocodazole is a white powder. (NTP, 1992) | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | SID46500439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31430-18-9 | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nocodazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocodazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocodazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nocodazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nocodazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nocodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nocodazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOCODAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1WY3R615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

570 °F (decomposes) (NTP, 1992) | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , , , , ] Nocodazole is a well-established microtubule-destabilizing agent. It binds to β-tubulin, disrupting microtubule polymerization and dynamics. This disruption can lead to cell cycle arrest, specifically at the G2/M phase, by interfering with the formation of the mitotic spindle.

A: [, , , , ] Yes, research suggests that this compound can influence cellular processes independently of its microtubule-disrupting effects. For example, it has been shown to inhibit insulin-stimulated glucose transport in adipocytes at concentrations that do not significantly affect microtubule polymerization. Additionally, this compound has been reported to inhibit kinases, including ABL, c-KIT, BRAF, and MEK, which are involved in cell signaling pathways.

A: [] While the exact mechanism is not fully understood, this compound appears to directly affect glucose transporter function. In 3T3-L1 adipocytes, higher concentrations of this compound inhibited insulin-stimulated glucose uptake without preventing GLUT4 translocation to the cell surface. This suggests an effect on transporter activity itself rather than translocation.

A: [] this compound exhibits high affinity for several cancer-related kinases, including ABL, c-KIT, BRAF, and MEK. Notably, it binds to the drug-resistant ABL(T315I) mutant. Docking simulations suggest that this compound's aminobenzimidazole moiety fits into the ATP binding sites of these kinases.

A: [] The molecular formula of this compound is C14H11N3O3S and its molecular weight is 301 Da.

ANone: While the provided research articles don't go into detail regarding specific spectroscopic data for this compound, such information can be found in resources like chemical databases and the compound's safety data sheet.

ANone: The provided research articles primarily focus on this compound's biological activity and don't provide specific information on its material compatibility or stability under various conditions.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves binding to tubulin and disrupting microtubule dynamics rather than catalyzing chemical reactions.

A: [, ] Yes, docking simulations have been performed to study the binding mode of this compound to kinases, specifically focusing on its interaction with the ATP binding site. These simulations provide insights into the structural basis of this compound's inhibitory activity against these kinases.

A: [] The low molecular weight of this compound (301 Da) suggests it could serve as a scaffold for developing more potent inhibitors. The aminobenzimidazole moiety has been identified as crucial for its interaction with kinases. Modifications to this and other parts of the molecule could potentially lead to derivatives with altered potency, selectivity, and pharmacological properties.

ANone: The provided research papers don't delve into specific details about this compound's formulation strategies or its stability under various conditions.

ANone: Specific information on SHE regulations surrounding this compound is not discussed in the provided research articles. As with all laboratory chemicals, appropriate handling, storage, and disposal procedures should be followed according to established safety guidelines and local regulations.

ANone: The provided research articles focus on the cellular and molecular effects of this compound and don't extensively cover its PK/PD properties like absorption, distribution, metabolism, and excretion (ADME).

A: [, , , , , ] Numerous in vitro studies have been conducted using various cell lines, including cancer cell lines, to investigate the effects of this compound on cell cycle progression, microtubule dynamics, signal transduction pathways, and apoptosis. Additionally, in vivo studies using animal models, such as the mouse footpad inoculation model for West Nile virus, have been conducted to investigate the role of microtubules in viral entry into the brain.

A: [, ] Resistance to this compound can arise through various mechanisms, including alterations in microtubule dynamics, mutations in tubulin, and upregulation of drug efflux pumps. Cross-resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids, can also occur.

ANone: The provided research doesn't focus on drug delivery and targeting strategies for this compound.

ANone: The research papers provided don't offer specific insights into biomarkers or diagnostics related to this compound treatment.

A: [, , , , , , ] Researchers employ a range of techniques to study this compound and its effects:* Flow Cytometry: This method is used to analyze cell cycle progression, identify cell populations in different phases, and assess apoptosis.* Immunofluorescence Microscopy: This technique visualizes microtubules and other cellular structures by labeling them with fluorescently tagged antibodies.* Western Blotting: This method allows for the detection and quantification of specific proteins, such as signaling molecules and cell cycle regulators, in cell lysates.* Real-time PCR: This technique quantifies gene expression levels, providing insights into the transcriptional regulation of genes involved in various cellular processes.

ANone: The provided research focuses on the biological effects of this compound and doesn't cover its environmental impact or degradation pathways.

ANone: The research papers provided do not explore the dissolution rate or solubility of this compound in various media.

ANone: The research articles provided don't detail the validation processes for specific analytical methods used in this compound research.

ANone: The provided research articles don't contain information on the quality control and assurance processes specific to this compound.

ANone: The research papers provided do not offer details on the immunogenicity of this compound or its potential to trigger immunological responses.

ANone: The research articles do not delve into interactions between this compound and drug transporters.

ANone: The research presented doesn't include specific information about this compound's influence on drug-metabolizing enzymes.

ANone: This set of research papers focuses on the biological activity of this compound and its use as a research tool, rather than its biocompatibility or biodegradability.

A: Researchers often use alternative microtubule-disrupting agents like vinblastine [], colchicine [, ], and taxol (paclitaxel) [, , ] to study microtubule dynamics and cell cycle progression. These agents have different mechanisms of action and effects on microtubule stability. The choice of agent depends on the specific research question being addressed.

ANone: The research articles provided do not address this compound's recycling or waste management aspects.

ANone: Specific research infrastructure and resources dedicated to this compound research are not discussed in the provided research articles.

A: [, , , ] this compound research exemplifies cross-disciplinary collaboration, bridging:* Cell Biology: Understanding microtubule function, cell division, and intracellular trafficking.* Cancer Research: Exploring this compound's anticancer properties and resistance mechanisms.* Immunology: Investigating the role of microtubules in immune cell function and pathogen responses. * Virology: Studying viral entry mechanisms and the role of microtubules in viral infection.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.